molecular formula C23H39ClN2O3 B125479 d-threo-PDMP CAS No. 139889-62-6

d-threo-PDMP

Cat. No.: B125479
CAS No.: 139889-62-6
M. Wt: 427 g/mol
InChI Key: HVJHJOYQTSEKPK-BLDCTAJRSA-N
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Description

d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis. This compound has been extensively studied for its ability to inhibit the synthesis of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves several steps. The starting material is typically a phenylalanine derivative, which undergoes a series of reactions including amide formation, reduction, and morpholine ring closure. The final product is obtained through purification processes such as recrystallization .

Industrial Production Methods: Industrial production of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol, each with unique biological properties .

Scientific Research Applications

d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • l-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
  • d-threo-1-Phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol
  • d-threo-1-Phenyl-2-decanoylamino-3-pyrrolidino-1-propanol

Comparison: d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glucosylceramide synthase effectively. Compared to its analogs, it has shown higher potency and specificity in reducing glycosphingolipid levels. Additionally, its effects on cellular processes such as autophagy and apoptosis make it a valuable tool in scientific research .

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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